molecular formula C4H9NO B090327 Butyraldoxime CAS No. 110-69-0

Butyraldoxime

Cat. No.: B090327
CAS No.: 110-69-0
M. Wt: 87.12 g/mol
InChI Key: KGGVGTQEGGOZRN-PLNGDYQASA-N
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Description

Butyraldoxime, also known as butyraldehyde oxime, is an organic compound with the molecular formula C4H9NO. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Mechanism of Action

Target of Action

Butyraldoxime primarily targets the enzyme Aldoxime Dehydratase (OxdRE) . This enzyme is involved in the dehydration of aldoximes to their corresponding nitriles . The organic substrate, in this case, this compound, is directly bound to the heme iron in OxdRE .

Mode of Action

The interaction of this compound with its target, Aldoxime Dehydratase, is unique. Unlike other heme enzymes, the organic substrate (this compound) is directly bound to the heme iron in OxdRE . This direct binding facilitates the catalytic activity of the enzyme, leading to the transformation of aldoximes to nitriles .

Biochemical Pathways

It is known that this compound plays a role in the metabolism of aldoximes, catalyzing their transformation into nitriles . This process is part of larger biochemical pathways involving nitrogen metabolism and the breakdown of organic compounds.

Pharmacokinetics

The principles of pharmacokinetics suggest that these properties would significantly impact the bioavailability of this compound

Result of Action

The primary result of this compound’s action is the transformation of aldoximes to nitriles . This reaction is facilitated by the enzyme Aldoxime Dehydratase, to which this compound binds directly . Additionally, this compound has been found to inhibit hepatic alcohol dehydrogenase, interfering with the metabolism of acetaldehyde derived from ethanol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is highly explosive during vacuum distillation and is incompatible with oxidizing materials and metallic impurities . . These factors can significantly impact the action and effectiveness of this compound in different environments.

Biochemical Analysis

Biochemical Properties

Butyraldoxime is known to interact with several enzymes and proteins. One of the key interactions is with the enzyme aldehyde dehydrogenase (AIDH). It has been found that this compound does not inhibit purified AIDH in vitro, suggesting that a metabolite of this compound is the actual inhibitor of this enzyme .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with AIDH. By inhibiting this enzyme, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450, which is dependent on NADPH and molecular oxygen. This leads to the production of an active metabolite that inhibits AIDH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that pretreatment with substrates and/or inhibitors of cytochrome P450 can block the this compound-induced rise in blood acetaldehyde .

Metabolic Pathways

This compound is involved in metabolic pathways that involve the enzyme cytochrome P450. It is metabolized to an active metabolite that inhibits AIDH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyraldoxime can be synthesized through the reaction of butyraldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:

CH3CH2CH2CHO+NH2OHHClCH3CH2CH2CH=NOH+H2O+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{CHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}=\text{NOH} + \text{H}_2\text{O} + \text{HCl} CH3​CH2​CH2​CHO+NH2​OH⋅HCl→CH3​CH2​CH2​CH=NOH+H2​O+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can be oxidized to butyric acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to butylamine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium or hydrogen gas with a nickel catalyst.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

    Oxidation: Butyric acid.

    Reduction: Butylamine.

    Substitution: Depending on the reagent, various substituted butyraldehyde derivatives.

Scientific Research Applications

Butyraldoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: this compound is used in the production of rubber and plastics as an anti-skinning agent.

Comparison with Similar Compounds

    Acetaldoxime: Similar in structure but with a shorter carbon chain.

    Propionaldoxime: Similar but with a three-carbon chain.

    Cyclohexanone oxime: A cyclic oxime with different reactivity and applications.

Uniqueness: Butyraldoxime is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

CAS No.

110-69-0

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(NZ)-N-butylidenehydroxylamine

InChI

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4-

InChI Key

KGGVGTQEGGOZRN-PLNGDYQASA-N

Isomeric SMILES

CCC/C=N\O

SMILES

CCCC=NO

Canonical SMILES

CCCC=NO

boiling_point

306 °F at 760 mmHg (NTP, 1992)

density

0.923 (NTP, 1992) - Less dense than water;  will float

flash_point

136 °F (NTP, 1992)

melting_point

-21.1 °F (NTP, 1992)

110-69-0

physical_description

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber.
Clear colorless liquid;  [NTP]

Pictograms

Acute Toxic; Irritant

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

butyraldoxime

vapor_density

3.01 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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